Product packaging for 1-(Pyrimidin-2-yl)propan-2-amine(Cat. No.:)

1-(Pyrimidin-2-yl)propan-2-amine

Cat. No.: B15238900
M. Wt: 137.18 g/mol
InChI Key: JTGBGOIHERHDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-2-yl)propan-2-amine (CAS 1368509-61-8) is an organic compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . It features a pyrimidine ring, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . Pyrimidine derivatives are extensively studied for their potential anti-inflammatory properties, which are often linked to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Researchers value this family of compounds for developing novel therapeutic agents, and this amine-substituted analog serves as a versatile building block for further chemical synthesis and structure-activity relationship (SAR) studies in drug discovery research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B15238900 1-(Pyrimidin-2-yl)propan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-pyrimidin-2-ylpropan-2-amine

InChI

InChI=1S/C7H11N3/c1-6(8)5-7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3

InChI Key

JTGBGOIHERHDNU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=CC=N1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Pyrimidin 2 Yl Propan 2 Amine

Established Synthetic Routes for 1-(Pyrimidin-2-yl)propan-2-amine

The construction of this compound can be achieved through both linear, multi-step sequences and more convergent one-pot strategies. The choice of route often depends on the availability of starting materials, desired scale, and the need for specific isomers.

Multi-Step Synthesis Pathways

A common and logical multi-step approach to this compound involves the initial synthesis of a ketone precursor, 1-(pyrimidin-2-yl)propan-2-one, followed by a reductive amination step.

A patented method describes the preparation of 1-(pyrimidin-2-yl)propan-2-ones. google.com This process involves the reaction of a malondiimidate with diketene (B1670635) to form the pyrimidinone intermediate. This ketone then serves as a key building block for the introduction of the amine functionality.

Following the synthesis of the ketone, a reductive amination reaction can be employed to furnish the target primary amine. While a specific protocol for 1-(pyrimidin-2-yl)propan-2-one is not detailed in the provided search results, a general and widely used method for the analogous conversion of 2-acetylpyridine (B122185) to 1-(pyridin-2-yl)ethylamine offers a viable template. chemicalbook.com This process typically involves two main stages:

Oxime Formation: The ketone is first reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as potassium carbonate, to form the corresponding oxime.

Reduction: The resulting oxime is then reduced to the primary amine. A variety of reducing agents can be effective, with zinc powder and ammonium (B1175870) chloride in methanol (B129727) being a common choice. chemicalbook.com

StepReactionReagents and ConditionsIntermediate/Product
1Formation of PyrimidinoneMalondiimidate, Diketene1-(Pyrimidin-2-yl)propan-2-one
2Oxime FormationHydroxylamine hydrochloride, Potassium carbonate, Methanol, Room temperature1-(Pyrimidin-2-yl)propan-2-one oxime
3Reductive AminationZinc powder, Ammonium chloride, Methanol, Room temperatureThis compound

One-Pot Reaction Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates. While a specific one-pot synthesis for this compound is not explicitly detailed in the provided results, the literature on pyrimidine (B1678525) chemistry suggests its feasibility.

For instance, efficient one-pot, three-component reactions have been developed for the synthesis of various fused pyrimidine derivatives, such as pyrano[2,3-d]pyrimidinones and furo[2,3-d]pyrimidines. researchgate.netnih.gov These methods often utilize simple starting materials and catalysts to construct complex heterocyclic systems in a single step. A hypothetical one-pot strategy for this compound could involve the condensation of a suitable three-carbon building block with a pyrimidine precursor and an ammonia (B1221849) source under conditions that promote cyclization and amination in a sequential or domino fashion. The development of such a process would represent a significant advancement in the synthesis of this compound.

Enantioselective Synthesis Approaches for Chiral this compound and Its Analogs

The presence of a stereocenter in this compound necessitates the development of enantioselective synthetic methods to obtain single enantiomers, which are often crucial for biological applications. The primary strategies for achieving this involve asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Amination Reactions

Asymmetric reductive amination of the precursor ketone, 1-(pyrimidin-2-yl)propan-2-one, is a direct and attractive route to enantiomerically enriched this compound. This field has seen significant advancements, with transition metal-catalyzed asymmetric hydrogenation being a prominent method. acs.orgnih.govacs.org Chiral catalysts, typically composed of a transition metal (e.g., iridium, rhodium, or ruthenium) and a chiral ligand, can effectively transfer hydrogen to the imine intermediate formed in situ, leading to the desired chiral amine with high enantioselectivity. acs.orgnih.gov

Key aspects of this approach include:

Catalyst System: The choice of both the metal and the chiral ligand is critical in achieving high enantiomeric excess (ee). A wide array of chiral phosphine (B1218219) ligands has been developed for this purpose. nih.gov

Reaction Conditions: Factors such as solvent, temperature, and pressure can significantly influence the stereochemical outcome of the reaction.

While a specific example for 1-(pyrimidin-2-yl)propan-2-one is not provided, the extensive literature on the asymmetric hydrogenation of ketones and imines provides a strong foundation for developing such a process. acs.orgnih.govacs.org

Chiral Auxiliary-Mediated Transformations

The use of a chiral auxiliary is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.org This approach involves the temporary attachment of a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.

A relevant example is the enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from pyridine-2-carboxaldehyde using a chiral sulfinamide auxiliary. youtube.com This methodology can be adapted for the synthesis of chiral this compound. The general steps would be:

Condensation with Chiral Auxiliary: The precursor ketone, 1-(pyrimidin-2-yl)propan-2-one, would be condensed with a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral sulfinylimine.

Diastereoselective Reduction: The C=N bond of the sulfinylimine is then reduced. The stereochemical outcome of this reduction is directed by the chiral auxiliary, leading to a diastereomerically enriched product.

Removal of Chiral Auxiliary: The chiral auxiliary is subsequently cleaved, typically under acidic conditions, to yield the desired chiral primary amine.

This method offers a powerful and often predictable way to access specific enantiomers of chiral amines. wikipedia.orgnih.gov

Derivatization Strategies for this compound

The primary amine functionality of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into reactions involving the amino group and substitutions on the pyrimidine ring.

Common derivatization reactions targeting the primary amine include:

N-Acylation: The amine can readily react with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This is a fundamental transformation for introducing a variety of substituents.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones to yield secondary or tertiary amines. For example, N-methylation can be achieved to produce N-methyl-1-(pyrimidin-2-yl)propan-2-amine.

Formation of Schiff Bases: Reaction with aldehydes or ketones can lead to the formation of imines (Schiff bases), which can be further modified or used as intermediates.

Sulfonamide Formation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.

Furthermore, the pyrimidine ring itself can be a site for further functionalization, although this may require specific activation depending on the desired transformation. Reactions such as nucleophilic aromatic substitution on the pyrimidine ring, if suitably activated, could introduce additional diversity. For instance, the synthesis of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives often involves coupling reactions to build upon the pyrimidine core. mdpi.com The synthesis of 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines from a 2-hydrazinopyrimidine (B184050) precursor also highlights the potential for complex derivatization of the pyrimidine system. researchgate.net

The following table summarizes potential derivatization strategies:

Reaction TypeReagentsFunctional Group Formed
N-AcylationAcid chloride, Anhydride, Carboxylic acid + Coupling agentAmide
N-AlkylationAlkyl halide, Aldehyde/Ketone + Reducing agentSecondary/Tertiary Amine
Schiff Base FormationAldehyde, KetoneImine
Sulfonamide FormationSulfonyl chlorideSulfonamide
Pyrimidine Ring ModificationVarious coupling partners (with appropriate precursors)Substituted Pyrimidines

Functionalization of the Pyrimidine Ring System

The pyrimidine ring within the this compound scaffold is a versatile platform for introducing a variety of functional groups, which can significantly modulate the molecule's properties. The electron-withdrawing nature of the two nitrogen atoms in the 1,3-diazine ring makes it susceptible to certain types of reactions while influencing the reactivity of its substituents. researchgate.net

One of the primary methods for functionalizing the pyrimidine ring is through nucleophilic aromatic substitution (SNAr) . This type of reaction is particularly effective at positions 5 and 7 of fused pyrimidine ring systems, where electrophilicity is enhanced. nih.gov While the specific reactivity of the pyrimidine ring in this compound itself is not extensively detailed in the provided results, general principles of pyrimidine chemistry suggest that positions 4, 5, and 6 are potential sites for nucleophilic attack, depending on the reaction conditions and the presence of activating or deactivating groups. Common nucleophiles used in such functionalizations include aromatic amines, alkylamines, cycloalkylamines, and alkoxides. nih.gov

Another key strategy involves radical substitution reactions . For instance, the functionalization of a pyrimidine ring to form uracil (B121893) can proceed through the radical substitution of a hydrogen atom with a hydroxyl group. uhmreactiondynamics.org This process typically involves the addition of a hydroxyl radical to the pyrimidine ring, followed by the elimination of a hydrogen atom. uhmreactiondynamics.org Such methodologies could potentially be adapted to introduce hydroxyl groups or other functionalities onto the pyrimidine core of this compound.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the pyrimidine ring. mdpi.com These reactions typically require a halogenated pyrimidine precursor. The strategic placement of a halogen atom on the pyrimidine ring of a this compound derivative would enable the introduction of a wide array of substituents, thereby expanding the chemical diversity of the compound library.

The table below summarizes some common functionalization reactions applicable to pyrimidine rings.

Reaction Type Reagents/Conditions Position(s) Functionalized Introduced Functional Group
Nucleophilic Aromatic SubstitutionAromatic/Alkylamines, Alkoxides5, 7 (in fused systems)Amino, Alkoxy
Radical SubstitutionOH radicalsVaries (e.g., C2, C4)Hydroxyl
Suzuki-Miyaura CouplingAryl/Heteroaryl boronic acids, Pd catalystRequires halogenated precursorAryl, Heteroaryl

Modifications at the Amino Group

The primary amino group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with altered physicochemical and biological properties.

A common transformation is N-alkylation , which can be achieved through various methods. Reductive amination of a ketone precursor is a powerful strategy for introducing alkyl groups at the nitrogen atom. researchgate.net This can be performed using chemical reducing agents or, increasingly, through enzymatic methods that offer high stereoselectivity. researchgate.net

Acylation of the amino group to form amides is another straightforward and widely used modification. This can be accomplished by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. These amide derivatives can exhibit different hydrogen bonding capabilities and steric profiles compared to the parent amine.

The formation of Schiff bases through condensation with aldehydes and ketones is a reversible reaction that can be used to introduce a wide variety of substituents. researchgate.net The resulting imine can be subsequently reduced to a secondary amine, providing another route for N-alkylation.

Furthermore, the amino group can be involved in the formation of more complex heterocyclic systems. For example, reactions with dicarbonyl compounds or their equivalents can lead to the construction of new rings fused to or substituted on the original scaffold.

The following table outlines some of the key modifications at the amino group.

Modification Reagents/Conditions Resulting Functional Group
N-AlkylationAlkyl halides, Reductive aminationSecondary or Tertiary Amine
AcylationAcyl chlorides, AnhydridesAmide
Schiff Base FormationAldehydes, KetonesImine (Schiff Base)
Heterocycle FormationDicarbonyl compoundsFused or Substituted Heterocycles

Stereoselective Derivatization to Access Diverse Analogs

The propan-2-amine side chain of this compound contains a stereocenter, meaning the compound can exist as two enantiomers. The stereochemistry at this position can be crucial for biological activity, making the development of stereoselective synthetic methods a critical area of research.

Enzymatic reductive amination has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity. researchgate.netnih.gov The use of engineered imine reductases (IREDs) or reductive aminases (RedAms) allows for the direct and highly selective conversion of a prochiral ketone precursor to a single enantiomer of the desired amine. researchgate.net This approach is often preferred over traditional chemical methods due to its high efficiency and environmentally friendly nature.

Chiral resolution of a racemic mixture of this compound is another strategy to obtain enantiomerically pure compounds. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the individual enantiomers.

Once a single enantiomer is obtained, it can be used as a chiral building block for the synthesis of more complex molecules. The stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of a diverse range of stereochemically defined analogs.

Mechanistic Studies of Key Synthetic Transformations Involving the this compound Scaffold

Understanding the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts.

In nucleophilic aromatic substitution reactions on the pyrimidine ring, the mechanism typically involves the formation of a Meisenheimer complex as a key intermediate. The rate of this reaction is influenced by the electron-withdrawing nature of the pyrimidine ring and the nature of the leaving group and the incoming nucleophile.

The mechanism of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand, base, and solvent can significantly impact the efficiency and selectivity of this process. mdpi.com

For enzymatic reductive amination , the mechanism involves the enzyme-catalyzed formation of an imine from the ketone substrate and an amine donor, followed by the stereoselective reduction of the imine to the chiral amine. researchgate.net The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reduction.

A deeper understanding of these mechanisms allows chemists to rationally design synthetic routes and troubleshoot unexpected outcomes, ultimately leading to more efficient and reliable syntheses.

Optimization of Synthetic Routes for Research-Scale Production

The efficient synthesis of this compound and its derivatives is essential for supporting medicinal chemistry research programs. Optimization of synthetic routes focuses on improving yields, reducing the number of steps, simplifying purification procedures, and ensuring the scalability of the process.

The development of one-pot procedures , where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve efficiency and reduce waste.

For larger-scale production, factors such as cost of reagents, safety of the process, and ease of product isolation become increasingly important. The use of catalytic methods, particularly enzymatic transformations, is highly desirable as it can lead to more sustainable and cost-effective processes. nih.gov The optimization of reaction conditions, including solvent, temperature, and catalyst loading, is crucial for maximizing yield and purity. nih.gov

The table below highlights key considerations for optimizing synthetic routes.

Optimization Strategy Objective Example
Route DesignImprove overall efficiencyComparing different sequences of key reactions (e.g., amination vs. cross-coupling) mdpi.com
One-Pot SynthesisReduce steps and wasteCombining multiple transformations in a single vessel
Catalyst SelectionEnhance sustainability and cost-effectivenessUtilizing enzymatic catalysts for stereoselective steps nih.gov
Condition ScreeningMaximize yield and purityOptimizing solvent, temperature, and reagent stoichiometry nih.gov

Structure Activity Relationship Sar and Ligand Design Principles Involving the 1 Pyrimidin 2 Yl Propan 2 Amine Scaffold

General Principles of Ligand Design Utilizing the 1-(Pyrimidin-2-yl)propan-2-amine Moiety

The design of ligands incorporating the this compound moiety is guided by several key principles aimed at optimizing interactions with biological targets. The pyrimidine (B1678525) ring, a nitrogen-containing heterocycle, is a well-established pharmacophore in numerous clinically approved drugs. mdpi.comacs.org Its nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can engage in π-stacking interactions with aromatic residues in a protein's active site.

Key principles in ligand design involving this scaffold include:

Substitution on the Pyrimidine Ring: Modifications to the pyrimidine ring can significantly impact binding affinity and selectivity. The addition of substituents can modulate the electronic properties of the ring and introduce new interaction points. For instance, the introduction of an amino group at the 4-position of the pyrimidine ring has been explored in the development of platelet aggregation inhibitors. nih.govnih.gov

Modification of the Amine Group: The primary amine of the propan-2-amine side chain is a critical interaction point. Acylation, alkylation, or incorporation into larger functional groups can be used to probe the binding pocket and enhance affinity.

Stereochemistry of the Propyl Chain: The chiral center at the second position of the propane (B168953) chain is a crucial consideration. The (R) and (S) enantiomers can exhibit significantly different biological activities and binding modes due to the specific three-dimensional arrangement of substituents.

Bioisosteric Replacement: The pyrimidine ring or the aminopropane side chain can be replaced with bioisosteres to improve pharmacokinetic properties or to explore alternative binding interactions. For example, a pyridine (B92270) ring could be considered as a bioisostere for the pyrimidine ring. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs in Target Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern target binding.

In a typical QSAR study for pyrimidine derivatives, a set of analogs with known biological activities is used to develop a predictive model. Various molecular descriptors are calculated for each analog, including electronic, steric, hydrophobic, and topological properties. Statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN) are then employed to build the QSAR model. nih.govresearchgate.net

A study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors successfully developed a robust QSAR model using MLR and ANN, with high correlation coefficients (R²) of 0.89 and 0.95, respectively. tandfonline.com Another QSAR analysis of pyrimidine derivatives as VEGFR-2 inhibitors also yielded models with good predictive power (R² of 0.889 for MLR and 0.998 for ANN). nih.gov These studies highlight the utility of QSAR in understanding the structural requirements for the biological activity of pyrimidine-containing compounds.

The performance of a QSAR model is assessed using various statistical parameters, as illustrated in the table below, which are crucial for validating the model's predictive capability.

Parameter Description Typical Value for a Good Model
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) A measure of the predictive power of the model, determined through internal cross-validation (e.g., leave-one-out).> 0.5
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible
p-value The probability of obtaining the observed results, or more extreme, if the null hypothesis were true.< 0.05

This table presents common statistical parameters used to evaluate the quality of QSAR models.

For this compound analogs, QSAR models could elucidate the importance of descriptors such as the number of basic atoms and nitrogen atoms, which can influence electrostatic interactions and ligand retention time, respectively. acs.org

Conformational Analysis and Its Influence on Molecular Recognition

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. Conformational analysis of this compound and its analogs is essential for understanding how the molecule adapts its shape to fit into a binding pocket and for rationalizing its biological activity.

The conformation of the ligand directly influences its molecular recognition by the target protein. The spatial arrangement of pharmacophoric features, such as hydrogen bond donors and acceptors and hydrophobic groups, must be complementary to the corresponding features in the binding site. In silico studies on 2-aminopyrimidine (B69317) derivatives have shown that predicting the best possible binding pose requires the generation of multiple conformations. mdpi.com Molecular docking studies on pyrimidine analogues as EGFR inhibitors have also highlighted the importance of optimizing the geometry of the ligand to achieve the lowest energy form for favorable binding. semanticscholar.org

Pharmacophore Identification and Validation Based on the this compound Core

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound core, pharmacophore models can be developed based on the structures of known active analogs or through structure-based methods if the target structure is known.

Pharmacophore mapping studies on various pyrimidine-based inhibitors have identified common features that are crucial for their activity. For example, a pharmacophore model for phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors included a hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov Another study on pyrimidine derivatives as anticancer DNA inhibitors identified a five-point pharmacophore hypothesis (DHHRR_1) as the best fit. benthamdirect.com

A typical pharmacophore model for ligands based on the this compound scaffold would likely include:

A hydrogen bond acceptor feature associated with one or both of the pyrimidine nitrogen atoms.

A hydrogen bond donor feature from the amine group.

A positive ionizable feature corresponding to the protonated amine.

A hydrophobic feature from the methyl group on the propyl chain.

An aromatic ring feature from the pyrimidine ring.

The validation of a pharmacophore model is a critical step to ensure its predictive power. This is often done by screening a database of compounds and assessing the model's ability to distinguish between active and inactive molecules. A statistically significant 3D-QSAR model can also serve to validate a pharmacophore hypothesis. nih.gov

Molecular Interactions and Pre Clinical Biological Target Engagement of 1 Pyrimidin 2 Yl Propan 2 Amine Analogs

In Vitro Binding Studies with Recombinant Biological Targets

The initial assessment of the therapeutic potential of 1-(pyrimidin-2-yl)propan-2-amine analogs often begins with in vitro binding studies. These assays determine the affinity and selectivity of the compounds for specific recombinant biological targets, such as receptors and enzymes, providing a foundational understanding of their molecular interactions.

The pyrimidine (B1678525) core is a versatile scaffold for developing inhibitors that target various protein families, including G-protein-coupled receptors (GPCRs) and protein kinases. nih.govnih.govnih.gov

Kinase Engagement: A series of novel pyrimidin-2-amine derivatives have been synthesized and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a validated anticancer target. nih.gov Through a scaffold hopping strategy, researchers identified compound 8h which demonstrated high inhibitory activity against PLK4 with an IC₅₀ value of 0.0067 μM. nih.gov The binding mode of these inhibitors was investigated through molecular docking studies, which revealed that substituents on the pyrimidine core could be extended into a hydrophobic cavity adjacent to the DFG motif to form stronger interactions. nih.gov Analogs of N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine have also been suggested to possess anticancer properties by inhibiting kinases involved in cancer proliferation, such as c-FMS and PDGFR.

CompoundTarget KinaseIC₅₀ (μM)Source
8h PLK40.0067 nih.gov

GPCR Binding: In the realm of GPCRs, a class of pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidin-4-amines, which are structurally related to pyrimidine amines, were designed as negative allosteric modulators (NAMs) of group I metabotropic glutamate (B1630785) receptors (mGlu1 and mGlu5). nih.gov These receptors are involved in excitatory neurotransmission in the central nervous system. nih.gov The development of selective allosteric modulators is a key strategy to overcome the challenges of designing ligands that are highly selective for the conserved orthosteric binding sites within the mGlu family. nih.gov Compound VU0467558 (29) from this series showed near equipotent NAM activity at both mGlu1 and mGlu5 receptors. nih.gov

Understanding the kinetics and mechanisms of enzyme inhibition is crucial for drug development. mdpi.com Pyrimidine derivatives have been developed as inhibitors for various enzymes.

Kinase Inhibition: The inhibitory activity of pyrimidin-2-amine derivatives against PLK4 was quantified using IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov The research that identified compound 8h as a potent PLK4 inhibitor highlights a structure-activity relationship where optimizing both hydrophobic and hydrophilic segments of the molecule was key to enhancing potency. nih.gov

Cholinesterase Inhibition: In the context of Alzheimer's disease, pyrimidine derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). uniroma1.it Some derivatives were designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of these enzymes. By replacing a flexible amino group in the linker with a more rigid amide or carbamic group, researchers aimed to achieve a more stable orientation of the molecule within the enzymatic gorge, potentially enhancing inhibitory activity through hydrogen bonding. uniroma1.it

Cytochrome P450 (CYP) Inhibition: The potential for drug-drug interactions is an important aspect of pre-clinical evaluation. The highly potent PLK4 inhibitor, compound 8h , was also evaluated for its inhibitory effects on major cytochrome P450 enzymes. The results indicated a low risk of drug-drug interactions, with IC₅₀ values greater than 10 μM for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

Cellular Pathway Modulation Studies (Non-Clinical Cell Lines)

Beyond direct target binding, it is essential to understand how these compounds affect cellular functions and signaling pathways in relevant cell models.

A significant application for pyrimidine-based compounds is in oncology. researchgate.net Their effectiveness is often first measured by their ability to kill cancer cells or inhibit their proliferation in vitro.

Imidazo[1,2-a]pyridines (IPs), which are heterocyclic analogs, have shown potent cytotoxic effects against various cancer cell lines. nih.govnih.gov In a study using the HCC1937 breast cancer cell line, three novel IP compounds (IP-5 , IP-6 , and IP-7 ) demonstrated significant cytotoxic effects. nih.govnih.gov Similarly, the PLK4 inhibitor 8h exhibited excellent antiproliferative activity against breast cancer cells. nih.gov

Another series of novel 2-(pyridin-2-yl) pyrimidine derivatives was evaluated for anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6), which is a measure of anti-proliferative potential in the context of fibrosis. mdpi.com Several compounds showed better activity than the reference drug Pirfenidone. mdpi.com

CompoundCell LineActivityIC₅₀ (μM)Source
IP-5 HCC1937 (Breast Cancer)Cytotoxicity45 nih.govnih.gov
IP-6 HCC1937 (Breast Cancer)Cytotoxicity47.7 nih.govnih.gov
IP-7 HCC1937 (Breast Cancer)Cytotoxicity79.6 nih.govnih.gov
12m HSC-T6 (Hepatic Stellate)Anti-proliferative45.69 mdpi.com
12q HSC-T6 (Hepatic Stellate)Anti-proliferative45.81 mdpi.com

Investigating the impact of these compounds on intracellular signal transduction pathways provides insight into their mechanisms of action. nih.gov

Studies on the imidazo[1,2-a]pyridine (B132010) compound IP-5 in HCC1937 breast cancer cells revealed its ability to modulate key cellular pathways. nih.govnih.gov Western blot analysis showed that IP-5 treatment led to an increase in the levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, indicating that the compound causes cell cycle arrest. nih.govnih.gov Furthermore, IP-5 was found to induce apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspase 7 and caspase 8, and an increase in PARP cleavage. nih.govnih.gov Importantly, cells treated with IP-5 showed lower levels of phosphorylated AKT (pAKT), suggesting an inhibitory effect on the critical PI3K/Akt survival pathway. nih.govnih.gov This is consistent with reviews that identify the PI3K/Akt pathway as a primary target for the anticancer effects of imidazo[1,2-a]pyridine-based compounds. researchgate.net Other pyrimidine analogs have been noted to target the c-KIT pathway to reduce cancer cell proliferation.

Allosteric Modulation Mechanisms by this compound Derivatives

Allosteric modulation offers a sophisticated mechanism for regulating receptor function, providing advantages in terms of selectivity and safety compared to orthosteric ligands. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) ligand binding site, inducing a conformational change that alters the receptor's affinity or efficacy. nih.govnih.gov

A series of N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines were specifically designed to act as negative allosteric modulators (NAMs) for the group I metabotropic glutamate receptors, mGlu1 and mGlu5. nih.gov These compounds were developed as isosteric replacements for 4-aminoquinazolines. nih.gov Assays confirmed their activity as NAMs, capable of inhibiting the receptor's response to an agonist. nih.gov Structure-activity relationship studies within this series revealed subtle structural preferences. For instance, when preparing pairs of enantiomers with a chiral methyl group, the (R)-enantiomer was consistently preferred over the (S)-enantiomer for mGlu1 NAM activity. nih.gov This discovery highlights a novel chemotype with dual NAM activity at group I mGlus, with compound VU0467558 (29) emerging as a lead with a favorable pharmacological profile. nih.gov

Covalent Ligand Design and Target Reactivity Studies

The rational design of covalent inhibitors is a prominent strategy in modern drug discovery, aiming to enhance potency and selectivity by forming a stable bond with the target protein. rsc.orgenamine.net This approach typically involves a scaffold that provides the initial non-covalent binding affinity and an electrophilic functional group, or "warhead," that reacts with a nucleophilic amino acid residue, most commonly a cysteine, within the target's binding site. rsc.orgnih.gov

In the context of pyrimidine-based compounds, the 2-aminopyrimidine (B69317) core has proven to be a versatile scaffold for the development of covalent inhibitors. nih.govresearchgate.net A notable example is the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a protein kinase implicated in certain cancers. nih.govresearchgate.net

In a key study, researchers designed and synthesized a series of 2-aminopyrimidine-based molecules to explore various cysteine-targeting warheads for FGFR4 inhibition. researchgate.net The core structure, which facilitates binding to the kinase's ATP pocket, was appended with different electrophilic moieties to assess their reactivity and suitability as covalent warheads. nih.govresearchgate.net The general synthetic approach involved coupling a functionalized 2-chloropyrimidine (B141910) intermediate with an aniline (B41778) derivative, followed by the introduction of the specific warhead. nih.gov

The synthesized analogs, featuring different electrophilic warheads, were evaluated for their inhibitory activity against a panel of FGFR kinases. researchgate.net The study revealed that the nature of the warhead significantly influences the compound's potency and selectivity. researchgate.net For instance, compounds incorporating vinylsulfonamide and α-fluoro acrylamide (B121943) warheads demonstrated potent inhibition of FGFR4. researchgate.net

The inhibitory activities of several 2-aminopyrimidine analogs are summarized in the table below:

Compound IDCovalent WarheadTargetIC50 (nM) researchgate.net
6a VinylsulfonamideFGFR453 ± 18
6h α-fluoro acrylamideFGFR445 ± 11
6i Acetaldehyde (B116499) amineFGFR416 ± 4

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

To confirm the covalent mechanism of action, advanced analytical techniques were employed. X-ray crystallography and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are powerful tools for this purpose. researchgate.net

In the case of the 2-aminopyrimidine-based FGFR4 inhibitors, a co-crystal structure of compound 6h with the FGFR4 kinase domain was obtained. This revealed that the α-fluoro acrylamide warhead forms a covalent bond with the sulfhydryl group of a specific cysteine residue (Cys552) in the enzyme's active site. researchgate.net This covalent interaction is a key determinant of the inhibitor's high potency and selectivity for FGFR4 over other FGFR isoforms. researchgate.net

Furthermore, MALDI-TOF mass spectrometry studies demonstrated that compound 6h binds to FGFR4 in an irreversible manner, while compound 6i , with its acetaldehyde amine warhead, exhibits a reversible covalent binding mode. researchgate.net This highlights how subtle changes in the warhead's chemistry can tune the nature of the covalent interaction from irreversible to reversible.

Computational Chemistry and in Silico Modeling of 1 Pyrimidin 2 Yl Propan 2 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to determine a compound's three-dimensional geometry, electron distribution, and orbital energies. These calculations are vital for predicting a molecule's reactivity and its potential to interact with biological targets.

For pyrimidine (B1678525) derivatives, QM studies elucidate how substituents on the pyrimidine ring influence the molecule's electronic properties. Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution across the molecule, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. The nitrogen atoms in the pyrimidine ring, for instance, typically appear as regions of negative potential, making them likely sites for hydrogen bond acceptance in a protein active site.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

While specific QM data for 1-(Pyrimidin-2-yl)propan-2-amine is not extensively published, analysis of related pyrimidine structures provides a model for its expected properties. dntb.gov.ua Computational studies on other pyrimidines demonstrate that the ring nitrogens and any electronegative substituents are typically the primary sites for interaction. researchgate.net

Table 1: Representative Quantum Mechanical Parameters for a Substituted Pyrimidine Derivative Note: This table is illustrative, based on typical findings for pyrimidine derivatives, as specific data for this compound is not available in the cited literature.

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity.
LUMO Energy-1.2 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
Dipole Moment3.5 DebyeMeasures the molecule's overall polarity.

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. kashanu.ac.ir This technique is crucial for assessing the stability of a predicted ligand-protein complex and understanding the nuanced interactions that hold them together. nih.gov

In the context of drug design, a docked complex of a this compound derivative and its target protein (e.g., a kinase) would be subjected to MD simulation in a simulated physiological environment. mdpi.com Researchers analyze several parameters from the simulation trajectory:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are tracked over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are stable. High fluctuations in the binding site residues could indicate an unstable interaction with the ligand.

Interaction Analysis: Throughout the simulation, the specific hydrogen bonds, hydrophobic contacts, and water-bridge interactions between the ligand and protein are monitored. Stable and persistent interactions are considered key to the ligand's binding affinity. acs.org

Studies on pyrimidine-based inhibitors targeting enzymes like Focal Adhesion Kinase (FAK) or cyclin-dependent kinases (CDKs) have successfully used MD simulations to confirm the stability of docked poses and validate binding modes. rsc.org For example, simulations can show that the pyrimidine core forms stable hydrogen bonds with key backbone residues in a kinase hinge region, a common binding motif for this class of inhibitors. acs.org

Molecular Docking Studies and Binding Pose Prediction for this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. nih.gov For derivatives of this compound, docking studies are essential for identifying potential biological targets and understanding the structural basis of their activity.

The process involves placing various conformations of the ligand into the active site of a target protein and scoring them based on how well they fit geometrically and energetically. This scoring, often expressed in kcal/mol, provides an estimate of the binding free energy. Docking studies on pyrimidine analogues have been widely reported, targeting a range of proteins involved in diseases like cancer and microbial infections. nih.govijpsjournal.com

Key findings from such studies often include:

Binding Affinity: A lower binding energy score suggests a stronger, more favorable interaction.

Binding Pose: The specific 3D orientation of the ligand within the active site.

Key Interactions: Identification of the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the pyrimidine ring and its substituents.

For instance, docking studies of pyrimidine derivatives into the ATP-binding pocket of human cyclin-dependent kinase 2 (CDK2) have shown that the pyrimidine core can act as a scaffold, forming crucial hydrogen bonds with hinge region residues, while substituents are oriented to occupy adjacent hydrophobic pockets. nih.gov

Table 2: Example Docking Results for Pyrimidine Derivatives Against a Protein Kinase Target Note: This table presents illustrative data based on published studies on various pyrimidine kinase inhibitors, as specific data for this compound is not available in the cited literature.

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Derivative 4aCDK2 (1HCK)-7.7GLU81, LEU83, GLN131 nih.gov
Derivative 4cCDK2 (1HCK)-7.9LEU83, LYS33 nih.gov
Compound 7cSARS-CoV-2 Mpro-8.4THR26, CYS145, GLU166 mdpi.com
Compound 14EGFR (5Q4)-10.7CYS775, MET793, GLY796 tandfonline.com

Ligand-Based and Structure-Based Virtual Screening Methodologies Utilizing this compound as a Scaffold

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold is an excellent starting point for such campaigns. There are two main approaches to VS. eurofinsdiscovery.com

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target protein is unknown, but a set of molecules known to be active are available. A model, or pharmacophore, is built based on the shared chemical features of these active molecules (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). mdpi.comebi.ac.uk The this compound structure could serve as a query to search databases for compounds with similar 2D or 3D features, potentially identifying novel compounds with similar activity. mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS (or docking) can be used to screen thousands or millions of compounds against the protein's binding site. mdpi.com In this approach, a library of compounds could be screened against a target like a protein kinase, with the goal of finding molecules that fit well into the ATP binding pocket. The pyrimidine scaffold is a common feature in many known kinase inhibitors, making it a valuable core for designing focused libraries for SBVS campaigns. nih.gov

Both methods are powerful tools for hit identification. Often, a combination of both is used to increase the chances of finding promising lead compounds for further development. mdpi.com

In Silico Predictions of ADMET-Relevant Parameters for Research Compound Prioritization

A promising drug candidate must not only be active against its target but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate of a drug in the body. Predicting these properties using computational models early in the discovery process is crucial to filter out compounds likely to fail later in development, thereby saving time and resources. youtube.comyoutube.com

For derivatives based on the this compound scaffold, various ADMET parameters can be predicted using a range of freely available and commercial software tools. These predictions help prioritize which compounds to synthesize and test in vitro.

Commonly predicted parameters include:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for intestinal absorption), and P-glycoprotein substrate/inhibitor potential. researchgate.net

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Inhibition or substrate potential for key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicities.

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov

Numerous studies on pyrimidine and pyridine (B92270) derivatives showcase the routine application of these predictive models. tandfonline.comtandfonline.com

Table 3: Representative In Silico ADMET Predictions for a Pyrimidine Derivative Note: This table is a composite of typical ADMET parameters predicted for pyrimidine-based drug candidates, as specific data for this compound is not available in the cited literature.

ADMET ParameterCategoryPredicted Value/OutcomeDesirable Range/OutcomeReference
Human Intestinal AbsorptionAbsorption92%High (>80%) researchgate.net
Caco-2 Permeability (logPapp)Absorption0.95High (>0.90) nih.gov
Blood-Brain Barrier PermeabilityDistributionNoDepends on target (No for peripheral) tandfonline.com
CYP2D6 InhibitorMetabolismNoNo (to avoid drug-drug interactions) nih.gov
CYP3A4 InhibitorMetabolismNoNo (to avoid drug-drug interactions) nih.gov
Ames ToxicityToxicityNon-mutagenicNon-mutagenic researchgate.net
hERG I InhibitorToxicityNoNo (to avoid cardiotoxicity) tandfonline.com
Lipinski's Rule of FiveDrug-Likeness0 violations0-1 violations nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Defactinib
Abemaciclib
Lopinavir
Norfloxacin

Advanced Analytical and Spectroscopic Characterization in Research of 1 Pyrimidin 2 Yl Propan 2 Amine

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification (Pre-clinical/In Vitro)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of 1-(Pyrimidin-2-yl)propan-2-amine, providing precise mass measurements that allow for the determination of its elemental composition with a high degree of confidence. HRMS, often coupled with liquid chromatography (LC-QTOF-HRMS), is instrumental in confirming the molecular weight and fragmentation patterns of the parent compound. This technique is not only crucial for the initial characterization but also plays a pivotal role in preclinical in vitro metabolic studies. nih.gov

In such studies, the compound is incubated with liver microsomes or hepatocytes to simulate metabolic processes. nih.gov HRMS is then used to identify potential metabolites by detecting mass shifts corresponding to common metabolic transformations such as hydroxylation, N-dealkylation, and glucuronidation. nih.gov The fragmentation patterns of these metabolites, when compared to the parent compound, help in pinpointing the sites of metabolic modification. For instance, the identification of a hydroxylated metabolite would be confirmed by a mass increase of approximately 16 Da, and its location on the pyrimidine (B1678525) ring or the propane (B168953) chain could be inferred from the specific fragmentation observed in the MS/MS spectrum.

Table 1: Illustrative HRMS Data for this compound and a Potential Metabolite

Compound/MetabolitePredicted [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Metabolic Transformation
This compound138.1026138.1025Parent Compound
Hydroxylated Metabolite154.0975154.0973Hydroxylation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons on the pyrimidine ring and the propan-2-amine side chain would be observed. docbrown.info The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific position in the structure. For example, the aromatic protons on the pyrimidine ring would appear in the downfield region, while the aliphatic protons of the propane chain would be found in the upfield region. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. docbrown.info The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule. docbrown.info The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic vs. aliphatic, carbon attached to a nitrogen).

Advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC), can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment. Furthermore, variable-temperature NMR studies can provide insights into the conformational dynamics of the molecule, revealing information about rotational barriers and preferred spatial arrangements of the pyrimidine ring relative to the side chain. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C4/C6~8.6~157.0
Pyrimidine C5~7.1~118.0
Pyrimidine C2-~167.0
CH₂~2.9~48.0
CH~3.3~45.0
CH₃~1.2~23.0

Note: These are predicted values and may vary based on solvent and experimental conditions.

X-Ray Crystallography of this compound and Its Co-Crystals with Biological Targets

Furthermore, co-crystallization of this compound with a biological target, such as a protein or enzyme, can provide invaluable insights into its mode of action. mdpi.com The resulting co-crystal structure would reveal the specific binding interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the active site of the biological target. mdpi.com This information is instrumental in structure-based drug design, allowing for the rational optimization of the compound to enhance its potency and selectivity.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Characterization

This compound possesses a chiral center at the second carbon of the propane chain, and therefore exists as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing these chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov

Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. utexas.edu This allows for the qualitative identification of the enantiomers and can be used to determine the enantiomeric excess (ee) of a sample. nih.gov By comparing the CD spectrum of an unknown sample to that of a pure enantiomeric standard, the relative amounts of the two enantiomers can be quantified. rsc.org This is particularly important in pharmaceutical research, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation in Research Samples

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating its isomers in research samples. High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound and quantified.

For the separation of the enantiomers of this compound, chiral chromatography is employed. nih.gov This can be achieved through two main approaches:

Direct methods: Using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. mdpi.com

Indirect methods: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com

These chromatographic methods are crucial for ensuring the quality and stereochemical integrity of research samples, which is a prerequisite for obtaining reliable and reproducible biological data.

Metabolism and Pharmacokinetics in Pre Clinical Research Models: Molecular Transformations of 1 Pyrimidin 2 Yl Propan 2 Amine

In Vitro Metabolic Stability and Metabolite Profiling (e.g., Liver Microsomes, Hepatocytes, Recombinant Enzymes in Non-Human Systems)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will behave in a living organism. nuvisan.com These assays typically utilize liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.comspringernature.com By incubating the compound with these biological matrices, researchers can determine its rate of degradation and identify the resulting metabolites. nuvisan.comspringernature.com

For 1-(Pyrimidin-2-yl)propan-2-amine, in vitro studies using non-human liver microsomes are crucial for initial assessment. Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are key players in phase I metabolic reactions. nih.gov The stability of the compound in the presence of liver microsomes from various species (e.g., rat, mouse, dog, monkey) can provide comparative data on its metabolic clearance. nuvisan.commdpi.com A high percentage of the parent compound remaining over time suggests good metabolic stability, indicating a lower likelihood of rapid breakdown in the body. springernature.comresearchgate.net Conversely, rapid degradation points to metabolic liability. nih.gov

Hepatocytes, which are whole liver cells, offer a more comprehensive metabolic picture as they contain both phase I and phase II enzymes. springernature.comnih.gov Incubating this compound with hepatocytes allows for the identification of a broader range of metabolites, including those formed through conjugation reactions (phase II metabolism). researchgate.netmdpi.com Metabolite profiling, often performed using techniques like liquid chromatography-mass spectrometry (LC-MS), helps to elucidate the primary metabolic pathways. springernature.comsemanticscholar.org For instance, studies on structurally similar compounds have identified hydroxylation and N-dealkylation as common metabolic transformations. semanticscholar.orgnih.gov

The use of recombinant enzymes, which are individual CYP450 isoforms produced in a laboratory setting, can further pinpoint the specific enzymes responsible for the metabolism of this compound.

Table 1: In Vitro Metabolic Systems and Their Applications

In Vitro SystemPrimary FunctionInformation Gained
Liver Microsomes Contains Phase I enzymes (CYP450s) nih.govMetabolic stability, identification of Phase I metabolites springernature.com
Hepatocytes Contains both Phase I and Phase II enzymes springernature.comnih.govComprehensive metabolite profile, including conjugated metabolites researchgate.netmdpi.com
Recombinant Enzymes Individual, purified metabolic enzymesIdentification of specific enzymes involved in metabolism

Identification of Cytochrome P450 Isoforms Involved in this compound Metabolism

The cytochrome P450 superfamily of enzymes is responsible for the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.govnih.gov Identifying which specific CYP450 isoforms metabolize this compound is critical for predicting potential drug-drug interactions. researchgate.net In humans, the most important CYP isoforms for drug metabolism belong to families 1, 2, and 3, with CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being particularly significant. nih.govnih.gov

To identify the involved isoforms, several experimental approaches can be employed. One common method involves incubating this compound with a panel of recombinant human CYP450 enzymes. The isoforms that show the highest rate of compound turnover are considered the primary metabolizers.

Another approach is to use chemical inhibitors that are specific for certain CYP450 isoforms in liver microsome incubations. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor points to the involvement of that particular isoform. nih.gov For example, ketoconazole (B1673606) is a potent inhibitor of CYP3A4, while quinidine (B1679956) is a selective inhibitor of CYP2D6.

Furthermore, correlation studies using a panel of human liver microsomes with known variations in CYP450 activities can also be informative. A strong correlation between the rate of this compound metabolism and the activity of a specific CYP isoform across the different microsome samples suggests its involvement.

Table 2: Major Human Cytochrome P450 Isoforms and Their Relevance

CYP450 IsoformAbundance in LiverSubstratesRelevance in Drug Metabolism
CYP3A4 High researchgate.netWide range of drugs researchgate.netInvolved in the metabolism of over 50% of clinically used drugs. nih.govresearchgate.net
CYP2D6 VariableAntidepressants, antipsychotics, beta-blockers nih.govHighly polymorphic, leading to significant inter-individual variability in drug response. nih.gov
CYP2C9 ModerateNSAIDs, warfarinImportant for the metabolism of several widely prescribed drugs. nih.gov
CYP2C19 ModerateProton pump inhibitors, clopidogrelExhibits genetic polymorphisms that can affect drug efficacy. nih.gov
CYP1A2 ModerateCaffeine, theophylline (B1681296) nih.govmdpi.comInduced by smoking and char-grilled foods. nih.gov

Theoretical Prediction of Metabolic Hotspots and Metabolite Structures

In addition to experimental methods, computational tools can be used to predict the likely sites of metabolism on a molecule, often referred to as "metabolic hotspots." researchgate.net These in silico models use algorithms based on known metabolic reactions and the chemical properties of the compound to identify atoms or functional groups that are most susceptible to enzymatic attack. researchgate.netchemrxiv.org

For this compound, such predictive software can highlight specific carbon or nitrogen atoms on the pyrimidine (B1678525) ring or the propan-2-amine side chain that are likely to undergo oxidation, hydroxylation, or other phase I transformations. These predictions are valuable for guiding the experimental design of metabolite identification studies, allowing researchers to focus their analytical efforts on detecting specific predicted metabolites. researchgate.net

The predicted metabolite structures can then be compared with the experimental data obtained from in vitro metabolism studies to confirm the metabolic pathways. This integrated approach, combining in silico predictions with in vitro experiments, can accelerate the process of elucidating the metabolic fate of a new chemical entity. nih.gov For instance, software like MetaSite can predict the sites of metabolism, and these predictions can then be verified through experiments with liver microsomes. researchgate.netnih.gov

By understanding the metabolic hotspots, medicinal chemists can also strategically modify the chemical structure of this compound to block or alter its metabolism. This can lead to the design of new analogs with improved pharmacokinetic properties, such as increased metabolic stability and a longer duration of action.

Table 3: Common Metabolic Reactions and Potential Sites on this compound

Type of ReactionPotential Site on this compoundPredicted Metabolite Structure
Hydroxylation Pyrimidine ringHydroxy-1-(pyrimidin-2-yl)propan-2-amine
N-Dealkylation Amine group on the side chainNot applicable (primary amine)
Oxidation Carbon adjacent to the amine group1-(Pyrimidin-2-yl)propan-2-one
Hydroxylation Propyl chain1-(Pyrimidin-2-yl)propan-1,2-diol

Applications of 1 Pyrimidin 2 Yl Propan 2 Amine in Chemical Biology and Drug Discovery Research Tools

Development of 1-(Pyrimidin-2-yl)propan-2-amine as Molecular Probes for Target Validation

Molecular probes are essential tools in chemical biology, designed to selectively interact with a specific biological target, thereby enabling the study of its function and validation as a potential therapeutic target. While specific research detailing this compound as a finalized molecular probe is not extensively documented, its structure is highly amenable for such development. The pyrimidine (B1678525) core can serve as the recognition element for a target protein, while the primary amine on the side chain provides a crucial chemical handle for conjugation to reporter molecules like fluorophores or biotin.

The development process for such probes is rigorous, aiming for high selectivity to avoid misleading results from off-target effects. A key challenge is creating probes with high kinome-wide selectivity, as demonstrated in the development of inhibitors for activin receptor-like kinases (ALK). nih.gov In one study, researchers developed two distinct and highly selective inhibitors, MU1700 and M4K2234, to probe the bone morphogenetic protein (BMP) signaling pathway. nih.gov These high-quality probes allow for precise investigation of biological systems both in vitro and in vivo. nih.gov

Pyrimidine derivatives are frequently used as probes to investigate the function of various enzymes and biological pathways. The inherent properties of the this compound scaffold make it an excellent candidate for derivatization into a custom molecular probe for target identification and validation.

Table 1: Characteristics of an Ideal Molecular Probe

Feature Description Relevance to this compound
Potency High affinity for the intended biological target. The pyrimidine core is a known pharmacophore for many targets, particularly kinases.
Selectivity Minimal interaction with other unintended targets. Chemical modification of the scaffold can be used to tune selectivity against a target class.
Functionality Contains a chemical handle for attaching reporter tags (e.g., fluorophores, biotin). The primary amine of the propan-2-amine side chain is an ideal site for conjugation.
Cell Permeability Ability to cross cell membranes to engage with intracellular targets. The physicochemical properties can be optimized through synthetic modification.

| Defined Mechanism | The mode of interaction with the target is well-understood. | Structural biology (e.g., X-ray crystallography) can elucidate the binding mode. |

Use of this compound as a Synthetic Precursor for Novel Biologically Active Scaffolds

One of the most significant applications of this compound and related pyrimidine structures is their use as versatile building blocks in synthetic and medicinal chemistry. The pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, and it can be readily modified to generate diverse libraries of compounds. mdpi.comnih.gov

Numerous studies have demonstrated the utility of pyrimidine-based precursors in the synthesis of novel, biologically active molecules targeting a variety of diseases.

Anticancer and Antioxidant Agents: Researchers have synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives through the condensation of a suitable α,β-unsaturated ketone with a pyrimidine precursor. nih.gov Some of these novel scaffolds exhibited potent inhibitory activity against lipoxygenase and displayed significant cytotoxicity toward A549 lung cancer cell lines. nih.gov

Kinase Inhibitors: The pyrimidine framework is a common feature in kinase inhibitors. By optimizing a pyrimidine lead compound, scientists developed a potent and orally active inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a target in bladder cancer. nih.gov This optimization involved modifying substituents on the pyrimidine ring to enhance systemic exposure and inhibitory activity. nih.gov Similarly, pyrimido-diazepine scaffolds have been designed as novel mimics of adenine (B156593) to potently inhibit receptor tyrosine kinases like KDR and Flt3. nih.gov

Antiviral Compounds: Pyrazolo[1,5-a]pyrimidine scaffolds have been developed as inhibitors of the respiratory syncytial virus (RSV) fusion protein. jst.go.jp More recently, this same scaffold was explored for developing inhibitors of Casein Kinase 2 (CSNK2), a host kinase that plays a key role in the replication of β-coronaviruses like SARS-CoV-2. nih.gov

Central Nervous System Agents: A series of novel 1-(2-pyrimidin-2-yl)piperazine derivatives were synthesized and screened for their ability to inhibit monoamine oxidase (MAO), an important target in the treatment of depression. researchgate.net Two compounds from this series showed selective inhibitory activity against the MAO-A isoform. researchgate.net

Table 2: Examples of Biologically Active Scaffolds Derived from Pyrimidine Precursors

Resulting Scaffold Biological Target/Activity Therapeutic Area Reference(s)
Pyrido[2,3-d]pyrimidines Lipoxygenase Inhibition, Cytotoxicity Cancer, Inflammation nih.gov
Substituted Pyrimidines FGFR3 Inhibition Cancer nih.gov
Pyrazolo[1,5-a]pyrimidines RSV Fusion Protein Inhibition Infectious Disease (Viral) jst.go.jp
Pyrazolo[1,5-a]pyrimidines Casein Kinase 2 (CSNK2) Inhibition Infectious Disease (Viral) nih.gov
1-(2-Pyrimidin-2-yl)piperazines Monoamine Oxidase A (MAO-A) Inhibition Neurology (Depression) researchgate.net

Contributions of this compound to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of low-molecular-weight molecules, or "fragments." nih.govnih.gov These fragments typically have low affinity but bind efficiently to their targets. The central principle of FBDD is that these simple fragments can be grown, linked, or merged to produce highly potent and selective leads. nih.gov This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules. nih.gov

The pyrimidine moiety is an archetypal fragment used in FBDD. acs.org Its small size and hydrogen bonding capabilities make it an excellent starting point for probing the binding pockets of proteins. The compound this compound can be viewed as an "elaborated fragment," where the simple pyrimidine ring has been functionalized with a side chain that adds three-dimensional character—a highly desirable trait in modern fragment libraries. nih.govacs.org

A modular synthetic platform has been developed to systematically elaborate 2D fragment hits, such as pyrimidine, into 3D lead-like compounds. acs.org In a proof-of-concept study, a brominated pyrimidine was coupled with various bifunctional 3D building blocks to rapidly generate a library of molecules for biochemical screening against Janus kinase 3 (JAK3). acs.org This strategy highlights how a simple core like pyrimidine can be systematically built upon to explore the 3D space around a target's binding site, accelerating the hit-to-lead process. acs.org The accessibility of FBDD, which can be initiated with libraries of just a few thousand compounds, has helped to democratize early-stage drug discovery, enabling smaller academic labs and biotech companies to participate in this research. youtube.com

Role of this compound in Affinity Labeling and Proteomics Research

Affinity labeling and chemical proteomics are powerful techniques used to identify the cellular targets of a bioactive compound. These methods typically involve using a modified version of the compound as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry.

The pyrimidine scaffold is well-suited for these applications. In a notable study, researchers used an immobilized pyrido[2,3-d]pyrimidine ligand as an affinity probe to perform a proteomic analysis of kinase inhibitors. nih.gov This approach successfully identified more than 30 human protein kinases that were affected by this class of compounds, including previously unrecognized targets. nih.gov The study demonstrated that these compounds were not strictly limited to tyrosine kinases but also potently inhibited serine/threonine kinases, revealing new potential therapeutic applications. nih.gov

The structure of this compound is ideal for creating such affinity probes. The primary amine group serves as a convenient point of attachment for linking the molecule to a solid support, such as sepharose beads, to create an affinity matrix. This functionalized resin can then be incubated with cell extracts to specifically pull down proteins that bind to the pyrimidine core, enabling target identification and validation on a proteome-wide scale.

Future Perspectives and Emerging Research Directions for 1 Pyrimidin 2 Yl Propan 2 Amine

Exploration of Novel and Sustainable Synthetic Pathways (e.g., Green Chemistry Principles)

The future synthesis of 1-(pyrimidin-2-yl)propan-2-amine and its derivatives will increasingly focus on green and sustainable methodologies. Traditional synthetic protocols for pyrimidines often involve harsh conditions, hazardous solvents, and multiple steps that generate significant waste. rasayanjournal.co.in To overcome these limitations, researchers are exploring more cost-effective and environmentally friendly alternatives. nih.govbenthamdirect.com

Recent advances in green chemistry offer several promising avenues. rasayanjournal.co.innih.gov These include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.govnih.gov

Multicomponent Reactions: Combining three or more reactants in a single step (one-pot synthesis) simplifies procedures, minimizes waste, and improves efficiency. rasayanjournal.co.in

Green Catalysts and Solvents: The use of biodegradable catalysts and safer, renewable solvents like ionic liquids or even solvent-free reactions is a key focus. rasayanjournal.co.inbenthamdirect.com

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability, aligning with modern manufacturing principles.

These greener approaches are not only environmentally responsible but also offer economic benefits by reducing waste and simplifying workup procedures. rasayanjournal.co.in

Advanced Computational Approaches for Scaffold Optimization and Virtual Screening

Computational tools are indispensable for accelerating the drug discovery process. For the this compound scaffold, these methods enable the rational design and optimization of new derivatives with enhanced potency and specificity. nih.govnih.gov

Key computational strategies include:

Virtual Screening: This technique allows for the rapid computational assessment of large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. ijfmr.comnih.gov Molecular docking simulations, a core component of this approach, can predict how a derivative might interact with a target protein at the atomic level. ijfmr.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR studies help to establish a mathematical relationship between the chemical structure of the compounds and their biological activity, guiding the design of more effective molecules. nih.gov

Pharmacophore Mapping and Molecular Dynamics: These methods help to identify the essential structural features required for biological activity and simulate the dynamic behavior of the compound within the target's binding site over time. nih.govresearchgate.net

By using these in silico techniques, researchers can prioritize the synthesis of the most promising candidates, significantly reducing the time and resources spent on experimental work. ijfmr.com

Integration with High-Throughput Screening Methodologies for New Target Identification

High-throughput screening (HTS) involves the automated testing of millions of compounds to identify "hits" that modulate the activity of a biological target. youtube.com Integrating libraries of this compound derivatives with HTS is a powerful strategy for discovering novel biological functions and identifying new therapeutic targets. nih.gov

The process typically begins with the screening of a company's or an academic institution's compound library against a specific disease target. youtube.comnih.gov This can uncover unexpected activities, leading to new avenues of research. Modern HTS platforms utilize state-of-the-art robotics and data analysis to test over a million compounds per day, dramatically accelerating the initial stages of drug discovery. youtube.com

The data generated from these large-scale screens is then analyzed by data scientists using advanced algorithms to identify patterns and pinpoint potential drug candidates for further development. youtube.com This synergy between diverse chemical libraries and advanced screening technology is crucial for finding starting points for the next generation of medicines. umn.edu

Designing this compound Derivatives for Multi-Target Engagement

Many complex diseases, such as cancer, are driven by multiple biological pathways. This has led to a shift from the "one-target, one-drug" model towards the development of multi-target agents that can modulate several proteins simultaneously. nih.gov This approach can lead to safer and more effective medicines with a lower risk of drug resistance. nih.govdongguk.edu

The pyrimidine (B1678525) scaffold is an excellent framework for designing such multi-target inhibitors. nih.govacs.org Its chemical versatility allows for the strategic placement of different functional groups, enabling a single molecule to interact with multiple distinct biological targets. acs.orgnih.gov For example, pyrimidine-based compounds have been successfully designed as dual-target kinase inhibitors for cancer therapy. nih.govdongguk.edu

The design process for these multi-target drugs is complex, often relying on a combination of structural biology, computational modeling, and extensive structure-activity relationship (SAR) studies to achieve the desired activity profile. nih.govnih.gov

Role in Expanding Chemical Space and Compound Libraries for Academic Research

The this compound scaffold is a valuable building block for expanding the known chemical space. The creation of diverse compound libraries based on this and other novel scaffolds is essential for both academic and industrial research. A plethora of research has demonstrated that the pyrimidine scaffold is promising for developing drugs against a wide range of diseases. researchgate.net

Synthesizing and characterizing new derivatives of this compound contributes novel structures to the global collection of chemical compounds. These molecules can serve as:

Tool Compounds: Used by chemical biologists to probe biological pathways and validate new potential drug targets.

Starting Points for Drug Discovery: Providing a foundation for medicinal chemists to build upon in the development of new therapeutics. nih.gov

The availability of diverse and unique compound libraries is especially critical for academic researchers, who can use them in various screening assays to uncover new biological activities and initiate new drug discovery projects. nih.gov

Q & A

Q. What are the standard synthetic protocols for 1-(Pyrimidin-2-yl)propan-2-amine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For pyrimidinyl amines, a common route is reacting 2-chloropyrimidine with propan-2-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Key Considerations :
  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).
  • Optimize pH to avoid side products (e.g., over-alkylation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d6) shows pyrimidine protons at δ 8.3–8.5 ppm (doublet) and the propan-2-amine CH₃ group at δ 1.1–1.3 ppm (doublet). ¹³C NMR confirms the pyrimidine C2 linkage (δ 160–165 ppm) .
  • Mass Spectrometry : ESI-MS typically yields [M+H]⁺ peaks at m/z 152.1 (calculated for C₇H₁₁N₃).
  • IR : N-H stretching (3300–3400 cm⁻¹) and pyrimidine ring vibrations (1550–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Use factorial design to systematically test variables (temperature, solvent polarity, base strength). For example, a 2³ factorial design (temperature: 60°C vs. 80°C; solvent: DMF vs. acetonitrile; base: K₂CO₃ vs. NaOH) identifies optimal conditions. Analyze interactions using ANOVA to pinpoint yield-limiting factors .
  • Case Example : A 2025 study found that substituting NaOH for K₂CO₃ increased hydrolysis byproducts, reducing yield by 15% .

Q. What strategies address discrepancies in reported biological activity data for pyrimidinyl amines?

  • Methodological Answer :
  • Comparative Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time).
  • Meta-Analysis : Pool data from PubChem and ECHA entries to identify trends. For instance, logP values >2.5 correlate with reduced antimicrobial activity in pyrimidinyl amines .
  • Controlled Variables : Ensure consistent purity (HPLC ≥98%) and solvent (DMSO vs. saline) across studies .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 to model transition states for substitution reactions. Pyrimidine’s electron-deficient C2 position favors nucleophilic attack (activation energy: ~25 kcal/mol) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF stabilizes intermediates via dipole interactions) .
    • Validation : Compare predicted vs. experimental reaction rates (e.g., Arrhenius plots for temperature-dependent yields).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.